![molecular formula C16H16ClN7O B2390538 1-(4-(3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chlorethanon CAS No. 920404-92-8](/img/structure/B2390538.png)

1-(4-(3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chlorethanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

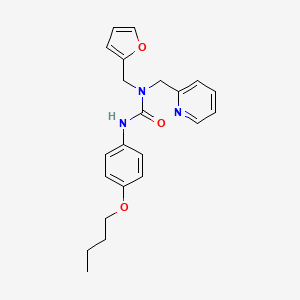

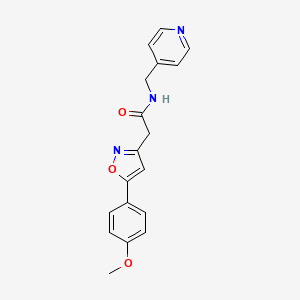

The compound “2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature . For example, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions. For instance, when acetote was used as a ketone, it added across the C 7, N 6 -double bond, giving 7-acetonyl-5-chloro-6, 7-dihydro- . The reaction of 1 with Grignard reagents resulted in the formation of addition products .Wissenschaftliche Forschungsanwendungen

Design und Synthese: Eine Reihe kleiner Moleküle, die das privilegierte Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüst aufweisen, wurden als neuartige CDK2-Inhibitoren entwickelt und synthetisiert . Diese Verbindungen waren strukturell mit unserer Zielverbindung verwandt.

Zytotoxische Aktivität: Die meisten der hergestellten Verbindungen zeigten eine überlegene zytotoxische Aktivität gegen Krebszelllinien, insbesondere MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs). Ihre IC50-Werte lagen zwischen 45 und 97 nM bzw. 6 und 99 nM. Gegen HepG-2 (Leberkrebs)-Zellen wurde eine moderate Aktivität mit einem IC50-Bereich von 48–90 nM beobachtet. Bemerkenswerterweise übertrafen diese Aktivitäten die von Sorafenib, einem bekannten Antitumormittel .

Enzymatische Hemmung: Mehrere Verbindungen zeigten eine signifikante inhibitorische Aktivität gegen CDK2/Cyclin A2. Insbesondere Verbindung 14 stach mit einem IC50-Wert von 0,057 μM hervor, verglichen mit Sorafenib (IC50: 0,184 μM) .

Zellzyklusveränderung und Apoptose: Verbindung 14 induzierte Veränderungen im Zellzyklusfortschritt und in der Apoptose innerhalb von HCT-Zellen, was auf ihr Potenzial als ein Doppelfunktionsmittel hindeutet .

Epigenetische Modulation und LSD1-Hemmung

Ein weiterer interessanter Aspekt betrifft das Potenzial der Verbindung als epigenetischer Modulator. Hier ist, was Forscher entdeckt haben:

- LSD1-Hemmung: Docking-Studien zeigten, dass die Wechselwirkung der Verbindung mit Met332 (über eine Wasserstoffbindung) ihre Aktivität als LSD1 (Lysin-spezifische Demethylase 1)-Inhibitor verstärken könnte. Das [1,2,3]Triazolo[4,5-d]pyrimidin-Gerüst dient als Vorlage für die Entwicklung neuer LSD1-Inhibitoren .

Antibakterielle Eigenschaften

Während die Krebsforschung im Mittelpunkt steht, sind auch antimikrobielle Anwendungen erforschenswert:

- Synthese und antimikrobielle Aktivität: Die Derivate der Verbindung wurden auf ihr antimikrobielles Potenzial untersucht. So zeigte beispielsweise 5-(3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3-dimethyl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dion antimikrobielle Wirkungen .

Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen dieser Verbindung die Krebsforschung, Epigenetik und antimikrobielle Studien umfassen. Ihre einzigartige Struktur und ihre vielversprechenden Aktivitäten machen sie zu einem spannenden Forschungsgebiet für Wissenschaftler und pharmazeutische Forscher. 🌟

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity . This results in the inhibition of cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest, preventing the cell from dividing. The downstream effects of this include the induction of apoptosis, or programmed cell death .

Result of Action

The result of the compound’s action is significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

Eigenschaften

IUPAC Name |

2-chloro-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN7O/c17-10-13(25)22-6-8-23(9-7-22)15-14-16(19-11-18-15)24(21-20-14)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXDKXBJGOMTFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2390455.png)

![5-fluoro-4-(4-methoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2390459.png)

![5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2390465.png)

![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)